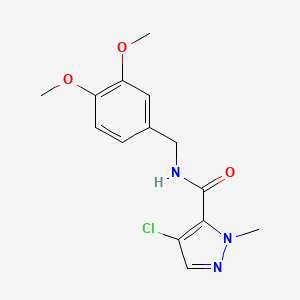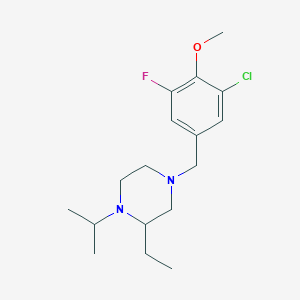
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the family of acrylamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves the inhibition of various enzymes and proteins that are involved in inflammatory processes and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in inflammation. Additionally, the compound has been shown to inhibit the activity of various proteins that are involved in cancer cell growth, such as Akt and mTOR.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, the compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods, which ensures that the compound is of high quality and purity. Additionally, the compound has been shown to be stable under various experimental conditions. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions with high concentrations of the compound.
Orientations Futures
There are several future directions for the study of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide. One direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. The compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies could investigate its potential therapeutic use in the treatment of Alzheimer's and Parkinson's disease. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer. The compound has been shown to have anticancer properties, and further studies could investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the compound's mechanism of action in more detail, in order to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. This synthesis method has been optimized for high yield and purity.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-5-7-14(15(9-11)19(21)22)18-16(20)8-6-12-3-2-4-13(17)10-12/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJVKGULRNZDAK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B5290818.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5290822.png)
![4-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B5290831.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5290837.png)
![5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5290850.png)
![methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate](/img/structure/B5290858.png)


![4-benzyl-5-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5290878.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5290883.png)

![3-methyl-9-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.6]dodecane](/img/structure/B5290894.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5290906.png)
![4-(5-methylpyridin-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidin-4-ol](/img/structure/B5290922.png)
